Molecular Weight and Lipophilicity Reduction vs. N1-Phenyl Analog (CAS 656831-86-6)
The target compound (CAS 938018-24-7) has a molecular weight of 222.20 g/mol and a predicted XLogP3 of -1.9, compared to the N1-phenyl analog (CAS 656831-86-6) with a molecular weight of 284.27 g/mol . This represents a 21.8% lower molecular weight, which is significant for compliance with Lipinski's Rule of Five (MW <500) and for fragment-based drug discovery where lower MW starting points are preferred . The negative XLogP3 value (-1.9) indicates higher aqueous solubility potential compared to the N1-phenyl analog, which is expected to have a positive logP due to the additional phenyl ring .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 222.20 g/mol; XLogP3: -1.9 |
| Comparator Or Baseline | CAS 656831-86-6 (N1-phenyl analog): MW 284.27 g/mol; XLogP3 not reported but estimated >0 due to additional phenyl ring |
| Quantified Difference | MW difference: -62.07 g/mol (-21.8%); XLogP3 difference estimated at <-2.5 log units |
| Conditions | Predicted values from vendor technical datasheets; experimental logP/logD not available in primary literature for either compound |
Why This Matters
Lower MW and negative XLogP3 make this compound a more fragment-like starting point for lead discovery programs, with intrinsically better aqueous solubility for biochemical assay compatibility.
